8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine class of molecules These molecules are known for their significance in biological systems, often forming the backbone of important biological macromolecules
Scientific Research Applications
The compound has found use in several research domains:
Chemistry: : As a building block for synthesizing complex molecules and as a subject for studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step chemical reactions. One common approach starts with the purine base, which undergoes alkylation with diethylamine under controlled conditions. This is followed by a subsequent reaction with a hydroxy-phenylethyl intermediate. Careful control of temperature, pH, and reaction time is crucial to achieving high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would require scalable synthetic routes that can be optimized for efficiency and cost-effectiveness. This might involve continuous flow reactors or batch processes with rigorous quality control measures to ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, particularly at the hydroxyl and amine groups, leading to the formation of corresponding ketones and oxides.
Reduction: : Reduction reactions may target the purine ring, potentially converting it to dihydro forms.
Substitution: : The diethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to derivatives with varying properties.
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: : Halides, amines, alkoxides
Oxidation: : Produces oxo derivatives of the original compound.
Reduction: : Results in dihydropurine derivatives.
Substitution: : Leads to a variety of substituted purine derivatives.
Mechanism of Action
The compound is thought to exert its effects primarily through interactions with biological macromolecules. It may bind to specific receptors or enzymes, modulating their activity and triggering various biochemical pathways. The precise molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other purine derivatives, 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern. This confers unique chemical and biological properties that distinguish it from other compounds, such as:
Caffeine: : 1,3,7-Trimethylxanthine, well-known stimulant.
Theobromine: : Found in chocolate, with similar structure but different effects.
Theophylline: : Used in medicine to treat respiratory diseases.
This uniqueness makes this compound a valuable compound in both scientific research and practical applications.
Properties
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-5-23(6-2)18-20-16-15(17(26)22(4)19(27)21(16)3)24(18)12-14(25)13-10-8-7-9-11-13/h7-11,14,25H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBPDCBGRUABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.